REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=O.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C(O)(=O)C.[CH3:21][NH2:22]>C(O)C>[OH:1][C:2]1[CH:3]=[C:4]([CH:5]([NH:22][CH3:21])[CH2:11][C:10]([OH:16])=[O:15])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Crystals which precipitated in the reaction mixture
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)C(CC(=O)O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |